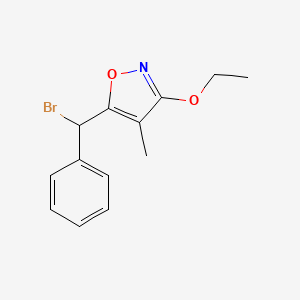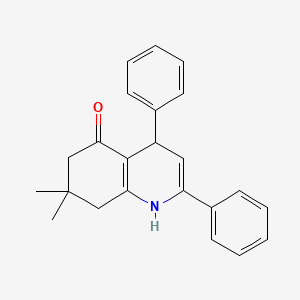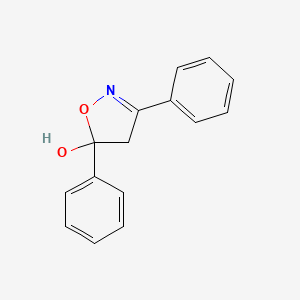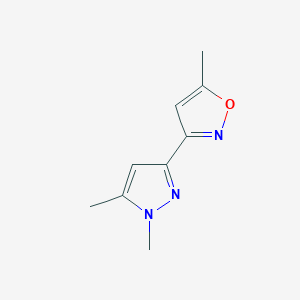![molecular formula C11H13N3OS B12896761 5-[(3-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine CAS No. 87410-83-1](/img/structure/B12896761.png)
5-[(3-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Methoxybenzyl)-N-methyl-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxybenzyl)-N-methyl-1,3,4-thiadiazol-2-amine typically involves the reaction of 3-methoxybenzyl chloride with N-methylthiosemicarbazide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
5-(3-Methoxybenzyl)-N-methyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the thiadiazole ring or other functional groups.
Substitution: The methoxy group on the benzyl ring can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Ammonia, thiols, dimethylformamide as a solvent.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
5-(3-Methoxybenzyl)-N-methyl-1,3,4-thiadiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases where thiadiazole derivatives have shown efficacy.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用机制
The mechanism of action of 5-(3-Methoxybenzyl)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating their functions. For example, thiadiazole derivatives are known to inhibit enzymes like fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids and potential analgesic and anti-inflammatory effects.
相似化合物的比较
Similar Compounds
5-(3-Methoxybenzyl)-1,3,4-thiadiazol-2-amine: Lacks the N-methyl group, which may affect its biological activity and chemical reactivity.
5-(3-Methoxybenzyl)-N-methyl-1,3,4-oxadiazol-2-amine: Contains an oxadiazole ring instead of a thiadiazole ring, which may result in different chemical and biological properties.
5-(3-Methoxybenzyl)-N-methyl-1,3,4-triazol-2-amine:
Uniqueness
5-(3-Methoxybenzyl)-N-methyl-1,3,4-thiadiazol-2-amine is unique due to its specific combination of functional groups and the presence of the thiadiazole ring. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
87410-83-1 |
|---|---|
分子式 |
C11H13N3OS |
分子量 |
235.31 g/mol |
IUPAC 名称 |
5-[(3-methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H13N3OS/c1-12-11-14-13-10(16-11)7-8-4-3-5-9(6-8)15-2/h3-6H,7H2,1-2H3,(H,12,14) |
InChI 键 |
WNXXSCHDBAWATR-UHFFFAOYSA-N |
规范 SMILES |
CNC1=NN=C(S1)CC2=CC(=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-Methylphenyl)[1,2]oxazolo[5,4-d]pyrimidin-4(2H)-one](/img/structure/B12896684.png)



![6-Bromo-2,3-dihydro-1h-pyrrolo[1,2-a]benzimidazole](/img/structure/B12896701.png)









